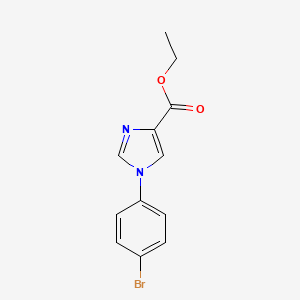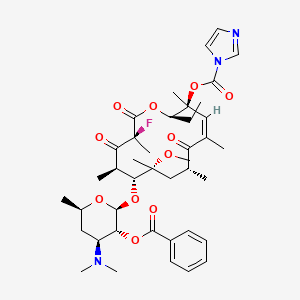
(2R,3S,7R,9R,10R,11R,13S,E)-10-(((2S,3R,4S,6R)-3-(Benzoyloxy)-4-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-13-fluoro-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxooxacyclotetradec-4-en-3-yl 1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3S,7R,9R,10R,11R,13S,E)-10-(((2S,3R,4S,6R)-3-(Benzoyloxy)-4-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-13-fluoro-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxooxacyclotetradec-4-en-3-yl 1H-imidazole-1-carboxylate” is a complex organic molecule with a variety of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various intermediate compounds. The reaction conditions typically involve the use of specific reagents, solvents, and catalysts to achieve the desired transformations. Detailed synthetic routes would include:
Step 1: Formation of the tetrahydro-2H-pyran-2-yl intermediate.
Step 2: Introduction of the benzoyloxy and dimethylamino groups.
Step 3: Formation of the oxacyclotetradec-4-en-3-yl core.
Step 4: Final coupling with the imidazole-1-carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways involved.
Propriétés
Formule moléculaire |
C41H56FN3O11 |
|---|---|
Poids moléculaire |
785.9 g/mol |
Nom IUPAC |
[(2R,3S,4Z,7R,9R,10R,11R,13S)-10-[(2S,3R,4S,6R)-3-benzoyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-13-fluoro-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxo-1-oxacyclotetradec-4-en-3-yl] imidazole-1-carboxylate |
InChI |
InChI=1S/C41H56FN3O11/c1-12-30-39(6,56-38(50)45-19-18-43-23-45)21-24(2)31(46)25(3)22-40(7,51-11)34(27(5)33(47)41(8,42)37(49)53-30)55-36-32(29(44(9)10)20-26(4)52-36)54-35(48)28-16-14-13-15-17-28/h13-19,21,23,25-27,29-30,32,34,36H,12,20,22H2,1-11H3/b24-21-/t25-,26-,27+,29+,30-,32-,34-,36+,39+,40-,41+/m1/s1 |
Clé InChI |
SXWSSTURFOHOTD-OWVKWGBJSA-N |
SMILES isomérique |
CC[C@@H]1[C@@](/C=C(\C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)/C)(C)OC(=O)N4C=CN=C4 |
SMILES canonique |
CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)OC(=O)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


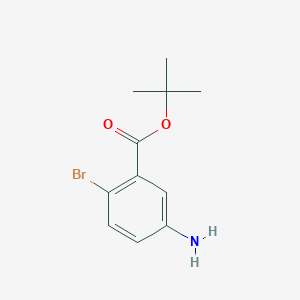
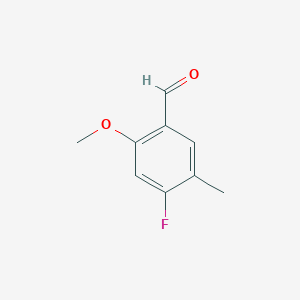
![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate;hydrate](/img/structure/B12842057.png)
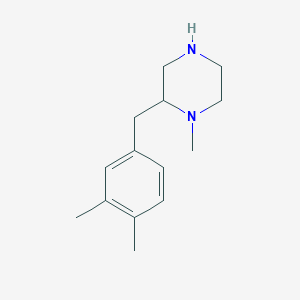
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine](/img/structure/B12842070.png)
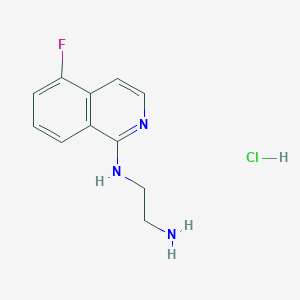
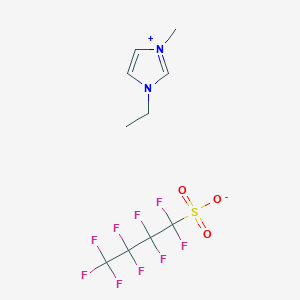
![5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B12842089.png)
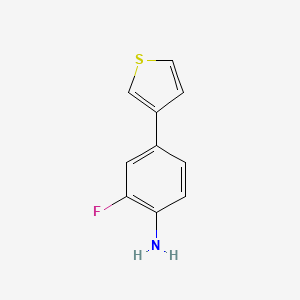
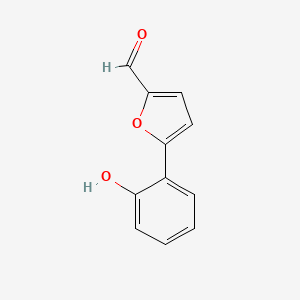
![Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate](/img/structure/B12842113.png)

